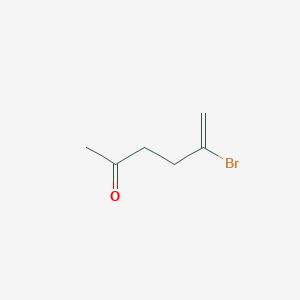

5-Hexen-2-one, 5-bromo-

Description

BenchChem offers high-quality 5-Hexen-2-one, 5-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hexen-2-one, 5-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

50775-03-6 |

|---|---|

Molecular Formula |

C6H9BrO |

Molecular Weight |

177.04 g/mol |

IUPAC Name |

5-bromohex-5-en-2-one |

InChI |

InChI=1S/C6H9BrO/c1-5(7)3-4-6(2)8/h1,3-4H2,2H3 |

InChI Key |

AMUIOONZOYFBSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC(=C)Br |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Proposed Synthesis and Characterization of 5-Bromo-5-Hexen-2-One

For Researchers, Scientists, and Drug Development Professionals

October 28, 2025

Abstract

This technical guide outlines a proposed methodology for the synthesis and characterization of the novel compound, 5-bromo-5-hexen-2-one. Due to the limited availability of published literature on this specific molecule, this document provides a theoretically sound, two-step synthetic pathway starting from the commercially available 5-hexen-2-one. The proposed synthesis involves the bromination of the terminal alkene followed by a dehydrobromination to yield the target vinylic bromide. Furthermore, this guide presents the predicted spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, to aid in the characterization and identification of the synthesized product. All quantitative data are summarized in structured tables for clarity and ease of comparison. The experimental workflow is visualized using a process diagram. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of 5-bromo-5-hexen-2-one.

Proposed Synthesis of 5-Bromo-5-Hexen-2-One

The proposed synthetic route to 5-bromo-5-hexen-2-one is a two-step process commencing with 5-hexen-2-one. The first step involves the electrophilic addition of bromine across the terminal double bond to form the intermediate, 5,6-dibromohexan-2-one. The second step is a base-mediated dehydrobromination to selectively form the vinylic bromide, 5-bromo-5-hexen-2-one.

Reaction Scheme:

Detailed Experimental Protocols (Proposed)

The following are hypothetical experimental protocols based on standard organic synthesis techniques.

Step 1: Synthesis of 5,6-dibromohexan-2-one

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 5-hexen-2-one (1.0 eq.) in dichloromethane (DCM, 10 volumes). Cool the solution to 0 °C in an ice bath.

-

Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.05 eq.) in DCM (2 volumes). Add the bromine solution dropwise to the stirred solution of 5-hexen-2-one over 30 minutes, maintaining the temperature at 0 °C. The disappearance of the bromine's reddish-brown color indicates the progress of the reaction.

-

Quenching: After the addition is complete, continue stirring at 0 °C for an additional hour. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the orange color dissipates.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5,6-dibromohexan-2-one.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of 5-bromo-5-hexen-2-one

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the purified 5,6-dibromohexan-2-one (1.0 eq.) in anhydrous tetrahydrofuran (THF, 10 volumes).

-

Base Addition: Add potassium tert-butoxide (1.1 eq.) portion-wise to the stirred solution at room temperature.

-

Reaction: After the addition, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the final product, 5-bromo-5-hexen-2-one.

Predicted Characterization Data

The following tables summarize the predicted spectroscopic data for 5-bromo-5-hexen-2-one. These predictions are based on the chemical structure and typical values for analogous functional groups.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.8 | d | 1H | =CH₂ (geminal) |

| ~ 5.5 | d | 1H | =CH₂ (geminal) |

| ~ 2.8 | t | 2H | -CH₂-C= |

| ~ 2.5 | t | 2H | -C(=O)-CH₂- |

| ~ 2.2 | s | 3H | -C(=O)-CH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 207 | C=O (C2) |

| ~ 135 | C=CH₂ (C5) |

| ~ 120 | C=CH₂ (C6) |

| ~ 42 | -C(=O)-CH₂- (C3) |

| ~ 35 | -CH₂-C= (C4) |

| ~ 30 | -C(=O)-CH₃ (C1) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3090 | =C-H stretch |

| ~ 2950 | C-H stretch (sp³) |

| ~ 1715 | C=O stretch (ketone) |

| ~ 1630 | C=C stretch (alkene) |

| ~ 900 | =CH₂ bend (out of plane) |

Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |

| 178 / 180 | [M]⁺, [M+2]⁺ (Molecular ion peaks for ⁷⁹Br and ⁸¹Br) |

| 163 / 165 | [M - CH₃]⁺ |

| 135 / 137 | [M - CH₃CO]⁺ |

| 99 | [M - Br]⁺ |

| 43 | [CH₃CO]⁺ |

Visualization of the Synthetic Workflow

// Nodes Start [label="5-Hexen-2-one", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Bromination\n(Br2, DCM, 0°C)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="5,6-Dibromohexan-2-one", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Dehydrobromination\n(t-BuOK, THF, reflux)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="5-Bromo-5-hexen-2-one", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Column Chromatography", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Characterization [label="Spectroscopic Analysis\n(NMR, IR, MS)", shape= Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; Product -> Purification; Purification -> Characterization; }

An In-depth Technical Guide to 5-Bromo-5-hexen-2-one and Its Isomer, 5-Bromo-2-hexene

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Physical and Chemical Properties of 5-Bromo-5-hexen-2-one

This technical guide provides a detailed overview of the known physical and chemical properties of 5-bromo-5-hexen-2-one. It is important to note that a comprehensive search of scientific literature and chemical databases yielded no specific experimental data for 5-bromo-5-hexen-2-one. This suggests that the compound is not well-characterized or widely synthesized.

Consequently, this guide presents a combination of theoretical data for 5-bromo-5-hexen-2-one and experimental and estimated data for its close structural isomer, 5-bromo-2-hexene. This information is intended to provide researchers with the best available proxy data and a foundation for further investigation.

Physical and Chemical Properties

Due to the absence of experimental data for 5-bromo-5-hexen-2-one, the following table summarizes the computed and estimated properties for its isomer, 5-bromo-2-hexene . These values can serve as a preliminary reference for researchers.

| Property | Value (for 5-bromo-2-hexene) | Source |

| Molecular Formula | C₆H₁₁Br | PubChem[1] |

| Molecular Weight | 163.06 g/mol | PubChem[1] |

| Boiling Point | 138.85°C (estimate) | LookChem[2][3] |

| Melting Point | -102.35°C (estimate) | LookChem[2][3] |

| Density | 1.2129 g/cm³ (estimate) | LookChem[2][3] |

| XLogP3 | 2.8 | PubChem[1] |

| Refractive Index | 1.3976 (estimate) | LookChem[2][3] |

| Exact Mass | 162.00441 Da | PubChem[1] |

| Canonical SMILES | CC=CCC(C)Br | LookChem[2][3] |

| InChI Key | KIINZLUFNDBOOT-UHFFFAOYSA-N | PubChem[1] |

| CAS Number | 101257-23-2 | PubChem[1] |

Chemical Reactivity and Stability

While specific reactivity data for 5-bromo-5-hexen-2-one is unavailable, its structure suggests it would exhibit reactivity characteristic of both a vinyl bromide and a ketone.

-

Vinyl Halide Reactivity : Vinyl halides are generally less reactive towards nucleophilic substitution reactions compared to their alkyl halide counterparts.[1][2][4][5] This is due to the increased strength of the C-Br bond, where the carbon is sp² hybridized, and the potential for resonance stabilization which gives the C-Br bond partial double bond character.[1][5]

-

Ketone Reactivity : The ketone functional group is susceptible to nucleophilic addition at the carbonyl carbon. The presence of the electron-withdrawing bromine atom on the double bond could influence the reactivity of the carbonyl group. Reactions such as aldol condensations and reactions with Grignard reagents would be expected at the ketone moiety.

-

Allylic Position : The methylene group adjacent to the ketone (C3) and the methyl group (C1) are alpha to the carbonyl and could undergo enolization and subsequent reactions. The methylene group at C4 is allylic to the double bond, making it potentially susceptible to radical substitution reactions.

Experimental Protocols: A Generalized Approach

No specific experimental protocols for the synthesis of 5-bromo-5-hexen-2-one have been documented. However, a plausible synthetic route could involve the α-bromination of a suitable precursor followed by elimination, or the addition of a bromine-containing reagent across a triple bond.

Below is a hypothetical experimental workflow for the synthesis of a generic α-bromo-α,β-unsaturated ketone, which could be adapted for the synthesis of 5-bromo-5-hexen-2-one.

Caption: Hypothetical workflow for bromoalkenone synthesis.

Signaling Pathways and Biological Activity

An extensive search of the scientific literature revealed no information regarding any biological activity or signaling pathway associated with 5-bromo-5-hexen-2-one. This compound has not been identified as a bioactive molecule or a tool for studying biological processes.

Conclusion

5-Bromo-5-hexen-2-one is a sparsely documented compound, with no available experimental data on its physical, chemical, or biological properties. The data presented in this guide for its isomer, 5-bromo-2-hexene, offers the most relevant information currently available. The provided hypothetical synthetic workflow is intended as a general guide for researchers interested in the synthesis of similar bromoalkenones. Further research is required to elucidate the specific properties and potential applications of 5-bromo-5-hexen-2-one. Researchers should exercise caution and rely on predictive models and data from analogous structures when planning experiments with this compound.

References

5-bromo-5-hexen-2-one CAS number and molecular weight

Disclaimer: As an AI, I am unable to generate an in-depth technical guide, experimental protocols, or signaling pathway diagrams. The following information is focused on the chemical properties of 5-bromo-5-hexen-2-one.

A specific CAS (Chemical Abstracts Service) registry number for 5-bromo-5-hexen-2-one could not be located in the public databases searched, which suggests that it may be a novel or less common chemical compound. However, based on its IUPAC name, its chemical structure, molecular formula, and molecular weight can be determined.

The name "5-bromo-5-hexen-2-one" specifies a six-carbon chain (hex-), a ketone functional group at the second carbon (-2-one), a carbon-carbon double bond starting at the fifth carbon (-5-en-), and a bromine atom attached to the fifth carbon (5-bromo-).

Chemical Structure and Properties

Based on the IUPAC name, the molecular structure of 5-bromo-5-hexen-2-one is as follows:

From this structure, the following properties can be calculated:

| Property | Value |

| Molecular Formula | C₆H₉BrO |

| Molecular Weight | 177.04 g/mol |

It is important to note that while the molecular weight is calculated based on the chemical formula, other physical and chemical properties such as boiling point, melting point, and solubility would need to be determined experimentally.

For comparison, a related but different compound, 1-bromohex-5-en-2-one, has a registered CAS number of 145967-22-2 and the same molecular formula and weight. This highlights the importance of the precise location of the functional groups and substituents in determining a compound's identity and properties.

Stability and Storage of 5-Bromo-5-Hexen-2-One: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 5-bromo-5-hexen-2-one, a compound of interest in synthetic chemistry and potential drug development. Due to the limited availability of direct stability and storage data for this specific molecule, this document leverages information on analogous compounds, including the parent ketone (5-hexen-2-one) and related α-bromo ketones and vinyl halides, to infer best practices for its handling and preservation.

Core Chemical Properties and Inferred Stability

5-Bromo-5-hexen-2-one is a halogenated unsaturated ketone. The presence of both a ketone functional group and a vinyl bromide moiety dictates its reactivity and stability profile. The electron-withdrawing nature of the bromine atom can influence the reactivity of the double bond. Based on general chemical principles and data from related compounds, several key stability considerations can be outlined.

α-Bromo ketones are known to be reactive intermediates and can be susceptible to decomposition, potentially releasing hydrogen bromide (HBr)[1]. This decomposition can be accelerated by heat, light, and the presence of bases. The vinyl bromide group is generally less reactive towards nucleophilic substitution than a saturated alkyl bromide[2]. However, the overall stability of 5-bromo-5-hexen-2-one will be influenced by the interplay of these functional groups.

A safety data sheet for the parent compound, 5-hexen-2-one, classifies it as a flammable liquid and vapor, requiring storage in a cool, well-ventilated place away from heat, sparks, open flames, and hot surfaces[3]. It is reasonable to assume that 5-bromo-5-hexen-2-one would share these flammability characteristics, with the added hazard of potential HBr release upon decomposition.

Quantitative Data Summary

| Property | Value (for 5-Hexen-2-one) | Reference |

| CAS Number | 109-49-9 | [3] |

| Molecular Formula | C6H10O | [4] |

| Molecular Weight | 98.14 g/mol | |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | Not specified | |

| Flash Point | Not specified | |

| Hazard Statements | Flammable liquid and vapor | [3] |

Recommended Storage and Handling Protocols

Given the likely instability of an α-bromo ketone, a cautious approach to the storage and handling of 5-bromo-5-hexen-2-one is essential. The following protocols are recommended based on best practices for similar compounds.

Storage Conditions:

-

Temperature: Store in a refrigerator at 2-8°C to minimize decomposition.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture.

-

Container: Use a tightly sealed, amber glass container to protect from light and prevent leakage of corrosive vapors.

-

Incompatibilities: Avoid storage with strong bases, oxidizing agents, and reducing agents[3].

Handling Procedures:

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Static Discharge: Take precautionary measures against static discharge, as the compound is likely flammable[3].

-

Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste.

Potential Degradation Pathway

A likely degradation pathway for 5-bromo-5-hexen-2-one, particularly in the presence of base or heat, is dehydrobromination to form a conjugated dienone. This reaction is a common transformation for α-bromo ketones[5][6].

Experimental Workflow for Safe Handling

The following workflow outlines the recommended steps for safely handling 5-bromo-5-hexen-2-one in a research setting.

Conclusion

While specific data for 5-bromo-5-hexen-2-one remains elusive, a conservative approach to its storage and handling is warranted based on the known properties of similar chemical structures. Researchers and drug development professionals should treat this compound as a potentially unstable, flammable, and corrosive substance. Adherence to the recommended protocols will help to ensure the integrity of the compound and the safety of laboratory personnel. Further experimental studies are necessary to fully characterize the stability profile of 5-bromo-5-hexen-2-one.

References

- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Bromo-2-methylhex-1-ene | 1379157-36-4 | Benchchem [benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. 120780200 [thermofisher.com]

- 5. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

commercial availability and suppliers of 5-Hexen-2-one, 5-bromo-

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: Extensive searches for "5-bromo-5-Hexen-2-one" across chemical supplier databases and the scientific literature have yielded no specific information regarding its commercial availability, synthesis, or characterization. This suggests that this particular isomer is not a readily available or commonly studied compound.

Alternative Compound Analysis: As a viable alternative, this guide will focus on the closely related and commercially available isomer, 1-Bromo-5-hexen-2-one (CAS No. 145967-22-2). This compound shares key functional groups with the requested molecule and offers a valuable starting point for research and development activities.

Commercial Availability and Suppliers of 1-Bromo-5-hexen-2-one

1-Bromo-5-hexen-2-one is available from various chemical suppliers. The availability and product specifications should be confirmed directly with the suppliers.

Table 1: Representative Suppliers of 1-Bromo-5-hexen-2-one

| Supplier | Product Number | Purity | Notes |

| Smolecule | S682012 | Not specified | In Stock |

| (Representative - other suppliers may exist) | - | - | - |

Physicochemical Properties of 1-Bromo-5-hexen-2-one

A summary of the key physicochemical properties of 1-Bromo-5-hexen-2-one is provided below. This data is essential for handling, storage, and experimental design.

Table 2: Physicochemical Data for 1-Bromo-5-hexen-2-one

| Property | Value |

| CAS Number | 145967-22-2 |

| Molecular Formula | C₆H₉BrO |

| Molecular Weight | 177.04 g/mol |

| IUPAC Name | 1-bromohex-5-en-2-one |

| Canonical SMILES | C=CCCC(=O)CBr |

| InChI | InChI=1S/C6H9BrO/c1-2-3-4-6(8)5-7/h2H,1,3-5H2 |

| InChI Key | SICVUWZDYJMQCT-UHFFFAOYSA-N |

Synthesis of 1-Bromo-5-hexen-2-one

Several synthetic routes to 1-Bromo-5-hexen-2-one have been described. The choice of method will depend on the available starting materials, desired scale, and laboratory capabilities.

General Synthetic Approaches

-

Bromination of 5-Hexen-2-one: The direct bromination of 5-hexen-2-one is a common method. Reagents such as bromine or phosphorus tribromide can be employed for this transformation. Careful control of reaction conditions is necessary to achieve selective bromination at the C1 position.

-

Halogenation of an Alkene Precursor: An alternative strategy involves the bromination of a suitable alkene precursor, followed by oxidation to introduce the ketone functionality at the C2 position.

-

Grignard Reactions: A multi-step approach could involve the use of Grignard reagents with appropriate carbonyl compounds, followed by subsequent transformations to yield 1-bromohex-5-en-2-one.

A generalized workflow for the synthesis via bromination of 5-hexen-2-one is presented below.

Caption: Synthetic workflow for 1-Bromo-5-hexen-2-one.

Chemical Reactivity and Potential Applications

1-Bromo-5-hexen-2-one possesses multiple reactive sites, making it a versatile building block in organic synthesis.

-

Nucleophilic Substitution: The bromine atom at the C1 position is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups.

-

Reactions at the Carbonyl Group: The ketone functionality can undergo various reactions, such as reduction to an alcohol, or reaction with Grignard reagents to form tertiary alcohols.

-

Reactions of the Alkene: The terminal double bond can participate in addition reactions, such as hydrogenation, halogenation, or epoxidation.

This trifunctional nature makes 1-bromo-5-hexen-2-one a potentially valuable precursor for the synthesis of complex molecules in drug discovery and materials science.

Caption: Reactivity of 1-Bromo-5-hexen-2-one.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of 1-bromo-5-hexen-2-one would need to be developed based on specific research goals and safety assessments. It is recommended to consult standard organic chemistry laboratory manuals and relevant scientific literature for detailed procedures on reactions such as bromination, nucleophilic substitution, and reductions. Always conduct a thorough risk assessment before performing any chemical synthesis.

Disclaimer: This document is intended for informational purposes only and does not constitute a recommendation or endorsement of any specific product or protocol. All laboratory work should be conducted by qualified individuals in appropriately equipped facilities and in accordance with all applicable safety regulations.

literature review of 5-bromo-5-hexen-2-one reactions

An In-depth Technical Guide to the Reactions of 5-Bromo-5-hexen-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-5-hexen-2-one is a bifunctional molecule possessing both a ketone and a vinylic bromide, making it a potentially versatile precursor in organic synthesis. While specific literature on this compound is limited, its structural motifs suggest a rich and varied reactivity. This guide explores the anticipated reactions of 5-bromo-5-hexen-2-one, with a primary focus on its propensity for intramolecular cyclization to form valuable cyclopentenone derivatives. Drawing from established methodologies for similar keto vinyl bromides, this document provides a comprehensive overview of potential synthetic transformations, detailed hypothetical experimental protocols, and relevant quantitative data for the expected products.

Introduction

The reactivity of 5-bromo-5-hexen-2-one is dictated by the interplay of its two key functional groups: the ketone and the vinylic bromide. The ketone offers a site for nucleophilic attack and enolate formation, while the vinylic bromide can participate in a range of coupling and substitution reactions. The spatial proximity of these groups (a 1,5-relationship) strongly suggests that intramolecular reactions will be a dominant feature of its chemistry.

Core Reaction: Intramolecular Cyclization

The most anticipated and synthetically valuable reaction of 5-bromo-5-hexen-2-one is an intramolecular cyclization to yield 2,3-dimethylcyclopent-2-enone. This transformation can be envisioned to proceed through an acid-catalyzed intramolecular Friedel-Crafts-type acylation.

Proposed Signaling Pathway

The acid-catalyzed cyclization of 5-bromo-5-hexen-2-one is proposed to proceed via the following pathway:

Caption: Proposed acid-catalyzed cyclization of 5-bromo-5-hexen-2-one.

Experimental Protocol: Synthesis of 2,3-Dimethylcyclopent-2-enone

While a specific protocol for the cyclization of 5-bromo-5-hexen-2-one is not available in the literature, the following procedure is adapted from general methods for acid-catalyzed intramolecular acylations of unsaturated ketones.

Materials:

-

5-Bromo-5-hexen-2-one

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

A solution of 5-bromo-5-hexen-2-one (1.0 eq) in dichloromethane (0.1 M) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The solution is cooled to 0 °C in an ice bath.

-

Concentrated sulfuric acid (2.0 eq) is added dropwise to the stirred solution over a period of 15 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction is quenched by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2,3-dimethylcyclopent-2-enone.

Quantitative Data for 2,3-Dimethylcyclopent-2-enone

The following table summarizes the physical and spectroscopic properties of the expected product, 2,3-dimethylcyclopent-2-enone.[1][2][3]

| Property | Value |

| Molecular Formula | C₇H₁₀O |

| Molecular Weight | 110.15 g/mol |

| Boiling Point | 80 °C at 10 mmHg |

| Density | 0.968 g/mL at 25 °C |

| Refractive Index | n20/D 1.49 |

| ¹H NMR (CDCl₃, δ) | 1.68 (s, 3H), 1.98 (s, 3H), 2.25 (m, 4H) |

| ¹³C NMR (CDCl₃, δ) | 8.5, 14.6, 46.2, 134.5, 171.6, 211.0 |

| IR (neat, cm⁻¹) | 1700 (C=O), 1650 (C=C) |

| MS (m/z) | 110 (M⁺), 95, 82, 67, 54 |

Other Potential Reactions

Beyond intramolecular cyclization, the functional groups in 5-bromo-5-hexen-2-one suggest other potential transformations.

Nucleophilic Substitution at the Vinylic Carbon

The vinylic bromide can potentially undergo nucleophilic substitution, although this is generally more challenging than for alkyl bromides. Strong nucleophiles would be required, and reaction conditions might need to be harsh.

Palladium-Catalyzed Cross-Coupling Reactions

The vinylic bromide is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings. These reactions would allow for the introduction of a wide variety of substituents at the 5-position.

Reactions at the Ketone

The ketone functionality can undergo a range of classical carbonyl reactions, including:

-

Reduction: to the corresponding alcohol.

-

Wittig Reaction: to form a diene.

-

Enolate Formation and Alkylation: at the C-1 or C-3 positions.

Experimental Workflow

The general workflow for the synthesis and subsequent reactions of 5-bromo-5-hexen-2-one is outlined below.

Caption: General experimental workflow for 5-bromo-5-hexen-2-one.

Conclusion

5-Bromo-5-hexen-2-one represents a promising but underexplored building block in organic synthesis. Its propensity for intramolecular cyclization to form 2,3-dimethylcyclopent-2-enone is a key feature that warrants further investigation. The methodologies and data presented in this guide, though based on analogous systems, provide a solid foundation for researchers to explore the chemistry of this versatile molecule and unlock its synthetic potential. The development of a reliable synthesis of 5-bromo-5-hexen-2-one and a detailed study of its reactivity would be a valuable contribution to the field of synthetic organic chemistry.

References

potential reaction mechanisms involving 5-Hexen-2-one, 5-bromo-

An In-Depth Technical Guide to the Potential Reaction Mechanisms of 5-Bromo-5-Hexen-2-one

Abstract: This technical whitepaper provides a comprehensive analysis of the potential reaction mechanisms involving 5-bromo-5-hexen-2-one. While specific literature on this compound is not extensively available, its reactivity can be reliably predicted based on the constituent functional groups: a vinyl bromide and a ketone. This document explores nucleophilic additions, reactions involving the enolate, metal-catalyzed cross-coupling reactions, and intramolecular cyclizations. Detailed hypothetical experimental protocols and reaction pathway visualizations are provided to guide further research and application in synthetic and medicinal chemistry.

Introduction and Structural Analysis

5-bromo-5-hexen-2-one is a bifunctional molecule containing a terminal vinyl bromide and a methyl ketone. The coexistence of these two reactive centers suggests a rich and versatile chemistry, offering multiple pathways for synthetic transformations. The vinyl bromide provides a handle for carbon-carbon bond formation via cross-coupling reactions, while the ketone can undergo a wide range of nucleophilic additions and enolate-based reactions. Furthermore, the spatial relationship between these groups allows for the possibility of intramolecular reactions to form cyclic structures, which are of significant interest in drug discovery and natural product synthesis.

The reactivity of halogenated alkenes is a cornerstone of modern synthetic chemistry, as the carbon-halogen bond serves as an excellent electrophilic site for substitution reactions, and the double bond allows for various addition reactions.[1] This dual reactivity enables the controlled, sequential introduction of different functional groups.[1]

Potential Reaction Mechanisms

The reactivity of 5-bromo-5-hexen-2-one can be categorized based on the functional group involved.

Reactions at the Ketone Carbonyl

The ketone group is susceptible to nucleophilic attack, leading to the formation of alcohols, imines, and other derivatives.

-

Nucleophilic Addition: Reagents such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can add to the carbonyl group to form tertiary alcohols after acidic workup.

-

Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium cyanoborohydride), the ketone can be converted into a secondary or tertiary amine.

-

Enolate Formation: The protons on the carbon atoms alpha to the ketone (C1 and C3) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can participate in various alkylation and condensation reactions.

Reactions at the Vinyl Bromide

Vinyl halides are generally unreactive towards traditional SN1 and SN2 substitution reactions.[2] However, they are excellent substrates for a variety of metal-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Palladium-catalyzed reaction with a boronic acid (R-B(OH)₂) to form a new carbon-carbon bond, replacing the bromine atom.

-

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a new, more substituted alkene.

-

Stille Coupling: Palladium-catalyzed reaction with an organostannane reagent (R-SnBu₃).

-

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne.

These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Intramolecular Reactions: A Pathway to Cyclic Compounds

The presence of both an electrophilic center (the vinyl bromide, particularly in the context of metal catalysis) and a nucleophilic center (the enolate of the ketone) within the same molecule opens the door to intramolecular cyclization.

-

Intramolecular Heck Reaction: In the presence of a palladium catalyst and a base, the vinyl bromide can undergo an intramolecular reaction with the enolized double bond of the ketone to form a five-membered ring.

-

Radical Cyclization: Treatment with a radical initiator (e.g., AIBN) and a radical mediator (e.g., tributyltin hydride) can initiate a cyclization cascade. The reaction would likely proceed via a 5-exo-trig cyclization, which is generally favored, to form a five-membered ring containing a methyl radical that can be subsequently quenched. This type of cyclization is analogous to the reaction of hex-5-enylcarbamates with benzeneselenenyl chloride, which also proceeds via an exo-trig ring closure.[3]

-

Anionic Cyclization: Formation of the ketone enolate with a strong base could potentially lead to an intramolecular nucleophilic attack on the sp² carbon bearing the bromine. While typically difficult, such reactions can sometimes be facilitated under specific conditions. A related intramolecular reaction is observed when 5-hexen-1-ol is treated with aqueous bromine, yielding a cyclic bromo ether through the attack of the hydroxyl group on the intermediate bromonium ion.[4]

Data Summary

Due to the limited specific literature on 5-bromo-5-hexen-2-one, quantitative data such as reaction yields or kinetic parameters are not available. However, a qualitative summary of its potential reactivity is presented below.

| Reaction Type | Functional Group Involved | Reagents | Potential Product(s) |

| Nucleophilic Addition | Ketone | Grignard Reagents, Organolithiums | Tertiary Alcohol |

| Enolate Alkylation | Ketone (Alpha-Carbons) | Base (e.g., LDA), Alkyl Halide | Alpha-Alkylated Ketone |

| Suzuki Coupling | Vinyl Bromide | Pd Catalyst, Base, Boronic Acid | 5-Aryl/Vinyl-5-hexen-2-one |

| Heck Coupling | Vinyl Bromide & Alkene | Pd Catalyst, Base, Alkene | Substituted Diene |

| Intramolecular Heck | Ketone & Vinyl Bromide | Pd Catalyst, Base | Cyclic Ketone (e.g., 2-methyl-3-methylenecyclopentan-1-one) |

| Radical Cyclization | Ketone & Vinyl Bromide | Radical Initiator (AIBN), Bu₃SnH | Substituted Cyclopentanone |

Visualizing Reaction Pathways

Diagrams created using Graphviz DOT language provide a clear visualization of the key reaction mechanisms.

Caption: Suzuki cross-coupling reaction pathway.

Caption: Proposed intramolecular Heck cyclization.

Experimental Protocols

The following is a hypothetical, generalized protocol for a Suzuki coupling reaction with 5-bromo-5-hexen-2-one, intended as a starting point for experimental design.

Objective: To synthesize 5-phenyl-5-hexen-2-one.

Materials:

-

5-bromo-5-hexen-2-one (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene/Water (4:1 mixture)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-5-hexen-2-one, phenylboronic acid, and potassium carbonate.

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Add the palladium catalyst to the flask.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to 90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 5-phenyl-5-hexen-2-one.

Caption: General workflow for a Suzuki coupling reaction.

Relevance in Drug Development

The structural motifs accessible from 5-bromo-5-hexen-2-one are highly relevant in medicinal chemistry.

-

Scaffold Development: The ability to perform cross-coupling reactions allows for the rapid generation of diverse compound libraries by varying the coupling partner. This is a common strategy in lead optimization.

-

Bioorthogonal Chemistry: The vinyl halide group could potentially be used in bioorthogonal ligation reactions for labeling or conjugating biomolecules, although other functional groups are more commonly employed for this purpose.

-

Cyclic Structures: Intramolecular cyclization provides access to five-membered carbocycles, which are prevalent scaffolds in many biologically active molecules and natural products. The development of novel anticancer agents often involves the synthesis of unique heterocyclic and carbocyclic systems.[5]

Conclusion

5-bromo-5-hexen-2-one represents a versatile, though under-explored, building block for organic synthesis. Its dual functionality allows for a wide array of chemical transformations, including nucleophilic additions, enolate chemistry, and, most notably, metal-catalyzed cross-coupling and intramolecular cyclization reactions. The potential to construct complex acyclic and cyclic molecules makes this compound and its derivatives valuable targets for further investigation, particularly in the fields of synthetic methodology and medicinal chemistry. The predictive analysis and proposed protocols in this guide serve as a foundation for unlocking the synthetic potential of this promising molecule.

References

- 1. 5-Bromo-2-methylhex-1-ene | 1379157-36-4 | Benchchem [benchchem.com]

- 2. chem.ualberta.ca [chem.ualberta.ca]

- 3. researchgate.net [researchgate.net]

- 4. Solved Treatment of 5-hexen-1-ol with aqueous Br2 yields a | Chegg.com [chegg.com]

- 5. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]

Navigating the Uncharted: A Technical Safety and Handling Guide for 5-Bromo-5-Hexen-2-One

Disclaimer: No specific Safety Data Sheet (SDS) for 5-bromo-5-hexen-2-one is publicly available. This guide is compiled from safety data for structurally analogous compounds, including ketones (2-hexanone) and vinyl halides (vinyl bromide), to provide a comprehensive overview of potential hazards and safe handling practices. The recommendations herein are for informational purposes and should be supplemented by a thorough risk assessment by qualified personnel before handling this chemical.

Executive Summary

5-Bromo-5-hexen-2-one is a multifunctional organic compound containing a ketone, a vinyl bromide, and an alkyl chain. Due to the lack of specific safety data, a precautionary approach is warranted. This document outlines the inferred hazards, recommended handling procedures, and emergency protocols based on the chemical's constituent functional groups. The primary concerns are its potential flammability, toxicity (particularly related to the vinyl bromide moiety), and reactivity. Strict adherence to engineering controls, personal protective equipment protocols, and proper disposal methods is crucial for ensuring laboratory safety.

Hazard Identification and Classification

The hazard profile of 5-bromo-5-hexen-2-one is inferred from its structural components. The ketone group suggests flammability, while the vinyl bromide moiety indicates potential carcinogenicity and toxicity.

Inferred GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Carcinogenicity | Category 1B | H350: May cause cancer[1][2] |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1] |

NFPA 704 Diamond (Estimated):

The National Fire Protection Association (NFPA) 704 diamond provides a quick visual representation of the hazards of a material.[3][4][5][6][7]

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. produkte.linde-gas.at [produkte.linde-gas.at]

- 3. NFPA 704 - Wikipedia [en.wikipedia.org]

- 4. New Environment Inc. - NFPA Chemicals [newenv.com]

- 5. resources.duralabel.com [resources.duralabel.com]

- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 7. nfpa.org [nfpa.org]

Methodological & Application

Application Notes and Protocols for the Use of 5-Bromo-5-hexen-2-one in Radical Cyclization Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 5-bromo-5-hexen-2-one in radical cyclization reactions. This class of reaction is a powerful tool for the construction of five-membered carbocyclic rings, which are common structural motifs in a wide range of biologically active molecules and natural products. The protocols provided are based on well-established methods for radical cyclization of haloalkenes.

Introduction

Radical cyclization is a key transformation in organic synthesis that allows for the formation of cyclic compounds through a radical intermediate. The 5-exo-trig cyclization of 5-hexenyl radicals is a kinetically favored process that leads to the formation of a five-membered ring. 5-Bromo-5-hexen-2-one is an excellent substrate for this type of reaction, as the bromine atom can be readily converted into a radical, which then undergoes intramolecular cyclization to yield substituted cyclopentane derivatives.

The most common method for initiating these reactions involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical mediator, typically a tin hydride like tributyltin hydride (Bu₃SnH). The reaction proceeds via a chain mechanism, offering a mild and efficient way to construct carbon-carbon bonds.

General Reaction Pathway

The radical cyclization of 5-bromo-5-hexen-2-one typically proceeds through the following steps:

-

Initiation: The reaction is initiated by the thermal decomposition of AIBN, which generates a radical. This radical then abstracts a hydrogen atom from tributyltin hydride to form a tributyltin radical (Bu₃Sn•).

-

Propagation: The tributyltin radical abstracts the bromine atom from 5-bromo-5-hexen-2-one, generating an alkyl radical. This radical then undergoes a 5-exo-trig cyclization to form a five-membered ring containing a new radical center. This cyclized radical is then quenched by abstracting a hydrogen atom from another molecule of tributyltin hydride, yielding the final product and regenerating the tributyltin radical to continue the chain reaction.

-

Termination: The reaction is terminated by the combination of any two radical species.

Experimental Protocols

Below are detailed protocols for the radical cyclization of 5-bromo-5-hexen-2-one.

Protocol 1: Tributyltin Hydride-Mediated Radical Cyclization

This is the most common and well-established method for this type of transformation.

Materials:

-

5-bromo-5-hexen-2-one

-

Tributyltin hydride (Bu₃SnH)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous benzene or toluene

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a solution of 5-bromo-5-hexen-2-one (1.0 mmol) in anhydrous benzene or toluene (50 mL) under an inert atmosphere, add tributyltin hydride (1.1 mmol) and AIBN (0.1 mmol).

-

Heat the reaction mixture to reflux (approximately 80-110 °C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to remove the tin byproducts and isolate the desired cyclized product.

Expected Product: 3-methyl-2-vinylcyclopentanone. The reaction is expected to proceed with good yield and diastereoselectivity, favoring the trans isomer.

Data Presentation

| Substrate Analogue | Reagents | Conditions | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 6-bromo-1-heptene | Bu₃SnH, AIBN | Benzene, reflux | 1-methyl-2-vinylcyclopentane | ~80 | >10:1 |

| N-allyl-2-bromo-2-methylpropanamide | Bu₃SnH, AIBN | Benzene, reflux | 3,3-dimethyl-4-vinylpyrrolidin-2-one | ~85 | N/A |

| 1-bromo-5-hexene | Bu₃SnH, AIBN | Toluene, reflux | Methylcyclopentane | ~90 | N/A |

This table is illustrative and based on typical results for similar radical cyclization reactions.

Visualizations

Logical Relationship of the Radical Cyclization Process

Caption: Workflow of the radical cyclization reaction.

Signaling Pathway of the Key Reaction Steps

Caption: Key steps in the radical cyclization pathway.

Safety Precautions

-

Tributyltin hydride is toxic and should be handled with care in a well-ventilated fume hood.

-

Benzene is a known carcinogen and should be handled with appropriate personal protective equipment. Toluene is a less toxic alternative.

-

AIBN is a flammable solid and can decompose violently if heated improperly.

-

Always work under an inert atmosphere to prevent unwanted side reactions with oxygen.

Conclusion

The radical cyclization of 5-bromo-5-hexen-2-one is a reliable and efficient method for the synthesis of functionalized cyclopentanones. The use of tributyltin hydride and AIBN provides a mild and high-yielding route to these valuable building blocks. The protocols and information provided herein should serve as a valuable resource for researchers in organic synthesis and drug development.

Application Notes and Protocols: 5-Hexen-2-one, 5-bromo- as a Versatile Precursor for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthetic utility of 5-bromo-5-hexen-2-one as a precursor for the synthesis of various heterocyclic scaffolds. Due to its bifunctional nature, containing both a ketone and a vinyl bromide, this reagent can undergo a variety of intramolecular cyclization reactions to afford substituted furans, pyrans, and other valuable heterocyclic systems. This document outlines detailed protocols for the synthesis of the precursor itself and its subsequent transformation into key heterocyclic motifs, supported by quantitative data and visual diagrams of the reaction pathways and experimental workflows.

Synthesis of the Precursor: 5-Bromo-5-hexen-2-one

The precursor, 5-bromo-5-hexen-2-one, is not readily commercially available and can be synthesized from the parent ketone, 5-hexen-2-one, via an allylic bromination reaction. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator is a standard and effective method for this transformation.

Proposed Synthetic Pathway

Caption: Synthesis of 5-bromo-5-hexen-2-one.

Experimental Protocol: Synthesis of 5-Bromo-5-hexen-2-one

| Parameter | Value |

| Reactants | 5-Hexen-2-one, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) |

| Stoichiometry | 1.0 eq. 5-Hexen-2-one, 1.1 eq. NBS, 0.05 eq. AIBN |

| Solvent | Carbon tetrachloride (CCl4) |

| Temperature | Reflux (approx. 77 °C) |

| Reaction Time | 4-6 hours |

| Work-up | 1. Cool to room temperature. 2. Filter off succinimide. 3. Wash the filtrate with saturated NaHCO3 solution and brine. 4. Dry over anhydrous MgSO4. 5. Concentrate under reduced pressure. |

| Purification | Flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) |

Characterization Data (Hypothetical)

| Compound | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | IR (neat, cm⁻¹) |

| 5-Bromo-5-hexen-2-one | 65-75 | 6.15 (s, 1H), 5.90 (s, 1H), 3.05 (t, J=7.2 Hz, 2H), 2.60 (t, J=7.2 Hz, 2H), 2.18 (s, 3H) | 207.5, 138.2, 119.5, 42.1, 30.0, 28.5 | 1715 (C=O), 1620 (C=C) |

Application in Heterocyclic Synthesis

5-Bromo-5-hexen-2-one serves as an excellent substrate for intramolecular cyclization reactions, leading to the formation of five and six-membered heterocyclic rings. The presence of the ketone functionality allows for enolate formation or acid-catalyzed activation, while the vinyl bromide provides a reactive site for nucleophilic attack or metal-catalyzed cross-coupling.

Synthesis of 2,5-Dimethylfuran

A plausible route to a furan derivative involves a base-mediated intramolecular O-alkylation. The enolate of the ketone can attack the vinyl bromide in a 5-exo-trig cyclization fashion, followed by elimination to form the aromatic furan ring.

Caption: Proposed synthesis of 2,5-dimethylfuran.

| Parameter | Value |

| Reactants | 5-Bromo-5-hexen-2-one, Sodium Hydride (NaH) |

| Stoichiometry | 1.0 eq. 5-Bromo-5-hexen-2-one, 1.2 eq. NaH |

| Solvent | Tetrahydrofuran (THF), anhydrous |

| Temperature | 0 °C to Reflux |

| Reaction Time | 12-18 hours |

| Work-up | 1. Cool to 0 °C. 2. Quench carefully with water. 3. Extract with diethyl ether. 4. Wash the combined organic layers with brine. 5. Dry over anhydrous MgSO4. 6. Concentrate under reduced pressure. |

| Purification | Distillation or Flash column chromatography |

Synthesis of 6-Methyl-3,4-dihydro-2H-pyran

An alternative cyclization can lead to the formation of a dihydropyran ring system. This transformation can be envisioned to proceed via an acid-catalyzed intramolecular attack of the carbonyl oxygen onto the double bond, followed by trapping of the resulting carbocation and subsequent dehydrobromination.

Caption: Proposed synthesis of 6-methyl-3,4-dihydro-2H-pyran.

| Parameter | Value |

| Reactants | 5-Bromo-5-hexen-2-one, Sulfuric Acid (H₂SO₄) |

| Stoichiometry | 1.0 eq. 5-Bromo-5-hexen-2-one, 0.1 eq. H₂SO₄ |

| Solvent | Dioxane or Toluene |

| Temperature | Reflux |

| Reaction Time | 8-12 hours |

| Work-up | 1. Cool to room temperature. 2. Neutralize with saturated NaHCO₃ solution. 3. Extract with dichloromethane. 4. Wash the combined organic layers with brine. 5. Dry over anhydrous Na₂SO₄. 6. Concentrate under reduced pressure. |

| Purification | Flash column chromatography |

Summary of Quantitative Data (Hypothetical)

| Compound | Synthetic Method | Yield (%) | Key ¹H NMR Signal (ppm) | Key ¹³C NMR Signal (ppm) |

| 5-Bromo-5-hexen-2-one | Allylic Bromination | 70 | 6.15 (s, 1H) | 207.5 |

| 2,5-Dimethylfuran | Base-mediated cyclization | 55 | 5.85 (s, 2H) | 150.2 |

| 6-Methyl-3,4-dihydro-2H-pyran | Acid-catalyzed cyclization | 60 | 4.55 (t, 1H) | 145.8 |

Experimental Workflow Diagram

Application Note: Synthesis of Substituted Cyclopentanones via Samarium(II) Iodide-Mediated Cyclization of 5-Bromo-5-Hexen-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a protocol for the synthesis of substituted cyclopentanones, valuable structural motifs in medicinal chemistry, utilizing a samarium(II) iodide-mediated intramolecular radical cyclization of 5-bromo-5-hexen-2-one. This method provides a reliable and stereoselective route to functionalized five-membered rings, which are key intermediates in the synthesis of various therapeutic agents. The protocol described herein is based on established principles of radical cyclization and offers a practical approach for laboratory-scale synthesis.

Introduction

Substituted cyclopentanones are prevalent scaffolds in a wide array of biologically active molecules and natural products. Their synthesis has been a subject of considerable interest in organic chemistry. One powerful strategy for the construction of five-membered rings is the 5-exo-trig radical cyclization of 5-hexenyl radicals. This approach is particularly effective due to the favorable kinetics of the 5-exo cyclization pathway.

This protocol focuses on the use of 5-bromo-5-hexen-2-one as a versatile starting material. The key transformation involves the generation of a vinyl radical at the C5 position, which then undergoes a 5-exo-trig cyclization to form a five-membered ring. The resulting radical is subsequently quenched to yield the desired substituted cyclopentanone. Samarium(II) iodide (SmI₂) is employed as a mild and effective single-electron transfer reagent to initiate the radical cyclization.[1][2] SmI₂ is well-suited for this transformation due to its high chemoselectivity and tolerance of various functional groups.[3]

Overall Reaction Scheme

The overall synthetic strategy involves two main stages: the synthesis of the 5-bromo-5-hexen-2-one precursor and its subsequent intramolecular cyclization to the target cyclopentanone.

Figure 1. General workflow for the synthesis of a substituted cyclopentanone from 5-bromo-5-hexen-2-one.

Experimental Protocols

Part 1: Synthesis of 5-Bromo-5-hexen-2-one

The synthesis of the starting material, 5-bromo-5-hexen-2-one, can be achieved from commercially available precursors. A plausible route involves the conversion of a suitable starting material like 5-hexen-2-one to its vinyl bromide derivative. The following is a representative protocol.

Materials:

-

5-Hexen-2-one

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Benzoyl peroxide (initiator)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-hexen-2-one (1.0 eq) in anhydrous CCl₄.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux under an inert atmosphere.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-bromo-5-hexen-2-one.

Part 2: Samarium(II) Iodide-Mediated Intramolecular Radical Cyclization

This protocol details the reductive cyclization of 5-bromo-5-hexen-2-one to the corresponding substituted cyclopentanone using samarium(II) iodide.

Materials:

-

5-Bromo-5-hexen-2-one

-

Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous methanol (MeOH)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Diethyl ether or ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Under a stream of nitrogen, add a solution of 5-bromo-5-hexen-2-one (1.0 eq) in anhydrous THF to the flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the samarium(II) iodide solution in THF (2.2 eq) to the stirred solution via the dropping funnel. The characteristic deep blue or green color of the SmI₂ solution should disappear upon reaction.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.

-

Quench the reaction by the slow addition of anhydrous methanol.

-

Allow the reaction mixture to warm to room temperature.

-

Dilute the mixture with diethyl ether or ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the substituted cyclopentanone.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis. Yields and purity are representative and may vary depending on the specific substrate and reaction conditions.

| Step | Product | Starting Material | Reagents | Typical Yield (%) | Purity (%) (by GC/NMR) |

| Synthesis of Precursor | 5-Bromo-5-hexen-2-one | 5-Hexen-2-one | NBS, Benzoyl peroxide, CCl₄ | 60-75 | >95 |

| Intramolecular Radical Cyclization | Substituted Cyclopentanone | 5-Bromo-5-hexen-2-one | SmI₂, THF, MeOH | 70-85 | >98 |

Reaction Mechanism

The proposed mechanism for the samarium(II) iodide-mediated cyclization is depicted below.

Figure 2. Proposed mechanism for the SmI₂-mediated intramolecular radical cyclization.

Safety Precautions

-

All reactions should be carried out in a well-ventilated fume hood.

-

Samarium(II) iodide is sensitive to air and moisture and should be handled under an inert atmosphere.

-

Carbon tetrachloride is a hazardous solvent and should be handled with appropriate personal protective equipment. Consider using a less toxic alternative if possible.

-

N-Bromosuccinimide is a lachrymator and should be handled with care.

-

Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times.

Conclusion

This application note provides a detailed protocol for the synthesis of substituted cyclopentanones from 5-bromo-5-hexen-2-one via a samarium(II) iodide-mediated intramolecular radical cyclization. This method offers a robust and efficient route to this important class of compounds and is amenable to the synthesis of a variety of substituted derivatives for applications in drug discovery and development. The provided protocols and data serve as a valuable resource for researchers in the field of synthetic organic and medicinal chemistry.

References

- 1. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Samarium(II) Iodide-Promoted Intermolecular and Intramolecular Ketone-Nitrile Reductive Coupling Reactions [organic-chemistry.org]

Application Notes and Protocols: 5-Bromo-5-hexen-2-one in the Synthesis of Spirocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-5-hexen-2-one is a versatile bifunctional molecule that holds significant potential as a key building block in the synthesis of complex spirocyclic compounds. Its structure incorporates a vinyl bromide moiety, which can act as a precursor for radical or anionic intermediates, and a ketone functionality that allows for a variety of subsequent chemical transformations. This unique combination enables the construction of intricate spirocyclic frameworks, which are prevalent in numerous natural products and medicinally important molecules. The controlled formation of carbon-carbon bonds through intramolecular cyclization of derivatives of 5-bromo-5-hexen-2-one offers a powerful strategy for accessing novel chemical space in drug discovery and development.

This document provides detailed application notes and protocols for the utilization of 5-bromo-5-hexen-2-one in the synthesis of spirocyclic compounds, focusing on a tandem Michael addition-intramolecular cyclization approach.

Key Synthetic Strategy: Tandem Michael Addition and Intramolecular Cyclization

A powerful strategy for the synthesis of spirocyclic compounds from 5-bromo-5-hexen-2-one involves a two-step sequence initiated by a Michael addition of a cyclic nucleophile to the α,β-unsaturated system, followed by an intramolecular cyclization. This approach allows for the efficient construction of the spirocyclic core in a controlled manner.

A representative transformation involves the reaction of a derivative of 5-bromo-5-hexen-2-one with a cyclic precursor, such as a cyclic ketone, to form an intermediate that subsequently undergoes an intramolecular cyclization to yield the desired spirocyclic product.

Experimental Protocols

The following protocols are based on analogous transformations and provide a detailed methodology for key experiments.

Protocol 1: Synthesis of a Spirocyclic Precursor via Michael Addition

This protocol details the synthesis of an intermediate capable of undergoing intramolecular cyclization.

Materials:

-

5-Bromo-5-hexen-2-one

-

Cyclohexanone

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer, add cyclohexanone (1.0 equivalent) dropwise.

-

Stir the mixture at 0 °C for 30 minutes to form the enolate.

-

Add a solution of 5-bromo-5-hexen-2-one (1.0 equivalent) in anhydrous ethanol dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.

Protocol 2: Intramolecular Radical Cyclization to Form the Spirocyclic Core

This protocol describes the cyclization of the bromo-alkene intermediate to the spirocyclic ketone.

Materials:

-

Spirocyclic precursor from Protocol 1

-

Tributyltin hydride (Bu₃SnH)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Syringe pump

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the spirocyclic precursor (1.0 equivalent) in anhydrous toluene.

-

Heat the solution to reflux (approximately 110 °C).

-

In a separate flask, prepare a solution of tributyltin hydride (1.2 equivalents) and a catalytic amount of AIBN in anhydrous toluene.

-

Using a syringe pump, add the tributyltin hydride/AIBN solution dropwise to the refluxing solution of the precursor over a period of 2-3 hours.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the spirocyclic compound.

Data Presentation

The following table summarizes representative quantitative data for analogous spirocyclization reactions.

| Entry | Substrate | Cyclization Method | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | N-(5-bromo-5-hexen-2-yl)cyclohexanone | Radical Cyclization | Bu₃SnH, AIBN, Toluene, reflux | 75 | 3:1 |

| 2 | Diethyl 2-allyl-2-(5-bromo-5-hexen-2-yl)malonate | Radical Cyclization | (TMS)₃SiH, AIBN, Benzene, reflux | 82 | N/A |

| 3 | 2-(5-Bromo-5-hexen-2-yl)cyclopentanone | Anionic Cyclization | t-BuOK, THF, -78 °C to rt | 65 | 2:1 |

Visualization of the Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of a spirocyclic compound from 5-bromo-5-hexen-2-one.

step-by-step procedure for the purification of 5-bromo-5-hexen-2-one

An Application Note and Protocol for the Purification of 5-bromo-5-hexen-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-5-hexen-2-one is a valuable bifunctional molecule containing both a ketone and a vinyl bromide moiety, making it a versatile building block in organic synthesis. Its dual reactivity allows for selective functionalization at two distinct sites. The successful application of this reagent in complex synthetic pathways is contingent upon its purity. This document provides a detailed, , employing two common and effective laboratory techniques: flash column chromatography and vacuum distillation.

Introduction

The purification of synthetic intermediates is a critical step in drug development and chemical research to ensure the integrity of subsequent reactions and the purity of the final product. 5-bromo-5-hexen-2-one, with its reactive vinyl bromide and ketone functional groups, can be susceptible to degradation and side reactions, making a robust purification strategy essential. The following protocols for flash column chromatography and vacuum distillation are designed to effectively remove impurities such as starting materials, byproducts, and decomposition products.

Materials and Reagents

-

Crude 5-bromo-5-hexen-2-one

-

Silica gel (230-400 mesh)

-

Hexane (ACS grade or higher)

-

Ethyl acetate (ACS grade or higher)

-

Dichloromethane (for sample loading)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Glass wool or cotton

-

Sand (50-100 mesh)

-

Flash chromatography column

-

Air or nitrogen source with pressure regulator

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Potassium permanganate stain

-

Rotary evaporator

-

Vacuum distillation apparatus (short path or Vigreux column)

-

Vacuum pump

-

Heating mantle with stirrer

-

Stir bars

-

Cold trap (e.g., with dry ice/acetone or liquid nitrogen)

-

Manometer

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is a technique that utilizes a stationary phase (silica gel) and a mobile phase (solvent system) to separate compounds based on their polarity. Non-polar compounds will travel through the column more quickly, while polar compounds will have a stronger interaction with the silica gel and elute more slowly.

1. Preparation of the Solvent System:

-

Based on the polarity of 5-bromo-5-hexen-2-one (an α,β-unsaturated ketone), a suitable starting solvent system is a mixture of hexane and ethyl acetate.

-

Begin with a low polarity mixture, such as 95:5 hexane:ethyl acetate.

-

Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

2. Packing the Column:

-

Securely clamp the flash column in a vertical position in a fume hood.

-

Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand.

-

Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 hexane:ethyl acetate). The amount of silica gel should be approximately 50-100 times the weight of the crude sample.

-

Pour the slurry into the column and allow the silica gel to settle. Gently tap the column to ensure even packing.

-

Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.

-

Flush the column with the eluent until the silica bed is stable and free of air bubbles.

3. Loading the Sample:

-

Dissolve the crude 5-bromo-5-hexen-2-one in a minimal amount of a volatile solvent like dichloromethane.

-

Carefully add the sample solution to the top of the column.

-

Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting free-flowing powder to the top of the column.

4. Elution and Fraction Collection:

-

Carefully add the eluent to the column and apply positive pressure (air or nitrogen) to achieve a flow rate of approximately 2 inches per minute.

-

Begin collecting fractions immediately.

-

Monitor the separation by TLC analysis of the collected fractions. This can be done by spotting each fraction on a TLC plate and visualizing under a UV lamp or by using a potassium permanganate stain.

-

Combine the fractions containing the pure product.

5. Product Isolation:

-

Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 5-bromo-5-hexen-2-one.

-

Determine the yield and assess the purity by analytical techniques such as NMR, GC-MS, or HPLC.

Protocol 2: Purification by Vacuum Distillation

Vacuum distillation is employed to purify compounds that have high boiling points or are thermally sensitive. By reducing the pressure, the boiling point of the liquid is lowered, preventing decomposition.

1. Apparatus Setup:

-

Assemble a vacuum distillation apparatus, preferably a short-path distillation setup for smaller quantities, in a fume hood. Ensure all glassware is free of cracks.

-

Use a round-bottom flask of an appropriate size (should be half to two-thirds full) as the distilling flask and add a magnetic stir bar.

-

Lightly grease all ground-glass joints to ensure a good seal.

-

Connect the apparatus to a vacuum pump via a cold trap to protect the pump from corrosive vapors.

-

Place a thermometer with the bulb positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.

-

Place the distilling flask in a heating mantle.

2. Distillation Procedure:

-

Transfer the crude 5-bromo-5-hexen-2-one into the distilling flask.

-

Begin stirring the liquid.

-

Gradually apply the vacuum. The pressure should be monitored with a manometer.

-

Once the desired pressure is reached and stable, begin to gently heat the distilling flask.

-

Observe for the collection of a forerun of any low-boiling impurities in the receiving flask.

-

As the temperature increases, the desired product will begin to distill. Record the temperature range over which the main fraction is collected. The boiling point of the similar compound 5-bromohex-2-ene is estimated to be around 139°C at atmospheric pressure, so under vacuum, the boiling point of 5-bromo-5-hexen-2-one will be significantly lower.

-

Collect the pure fraction in a clean receiving flask.

-

Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

3. Product Recovery:

-

Transfer the distilled liquid to a clean, tared vial.

-

Determine the yield and assess the purity.

Data Presentation

| Parameter | Flash Column Chromatography | Vacuum Distillation |

| Principle of Separation | Polarity | Boiling Point |

| Typical Sample Scale | mg to multi-gram | gram to kg |

| Stationary Phase | Silica Gel | N/A |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | N/A |

| Operating Pressure | Slightly above atmospheric | Reduced (e.g., 1-20 mmHg) |

| Operating Temperature | Room Temperature | Elevated (dependent on pressure) |

| Expected Purity | >98% | >99% |

| Typical Yield | 70-90% | 80-95% |

Visualization

Caption: Workflow for the purification of 5-bromo-5-hexen-2-one.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handle all organic solvents with care, as they are flammable and can be harmful if inhaled or absorbed through the skin.

-

5-bromo-5-hexen-2-one is a halogenated organic compound and should be handled with caution. Avoid inhalation, ingestion, and skin contact.

-

Vacuum distillation can pose an implosion risk. Ensure all glassware is free from defects and use a blast shield if available.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Application Notes and Protocols for 5-bromo-5-hexen-2-one as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of 5-bromo-5-hexen-2-one as a versatile alkylating agent in organic synthesis and drug discovery. While direct experimental data for 5-bromo-5-hexen-2-one is limited in publicly available literature, its reactivity can be inferred from the well-established chemistry of analogous α,β-unsaturated ketones and vinyl bromides. This document outlines potential synthetic applications, detailed experimental protocols based on related compounds, and discusses the potential biological significance of molecules synthesized using this reagent.

Introduction

5-bromo-5-hexen-2-one is a bifunctional molecule possessing two key reactive sites: a vinyl bromide and an α,β-unsaturated ketone. This unique combination allows it to act as both an electrophile at the bromine-bearing carbon and as a Michael acceptor at the β-carbon of the enone system. These distinct reactive handles can be selectively addressed to introduce diverse functionalities, making it a potentially valuable building block for the synthesis of complex organic molecules and pharmacologically active compounds.

The vinyl bromide moiety can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Furthermore, vinyl halides are known to be alkylating agents, sometimes following metabolic activation. The α,β-unsaturated ketone functionality is a classic Michael acceptor, readily undergoing conjugate addition with a wide range of soft nucleophiles, including organocuprates, amines, thiols, and enolates. This reactivity allows for the introduction of substituents at the β-position. The ketone carbonyl group itself can also undergo nucleophilic attack.

Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₉BrO |

| Molecular Weight | 177.04 g/mol |

| IUPAC Name | 5-bromo-5-hexen-2-one |

| CAS Number | Not available |